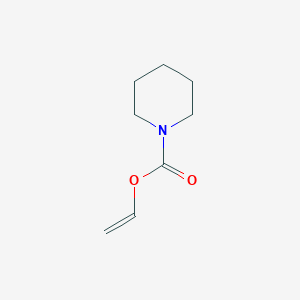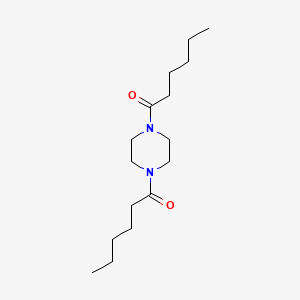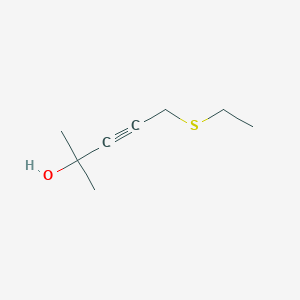![molecular formula C16H26N2O3S B14713567 N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide CAS No. 21140-77-2](/img/structure/B14713567.png)
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a diethylaminoethyl group and a propan-2-ylsulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate sulfonyl chloride under basic conditions to form the sulfonylbenzamide intermediate.
Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine in the presence of a base such as triethylamine to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the diethylaminoethyl group.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the sulfonyl group can participate in various biochemical reactions. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(diethylamino)ethyl]benzamide: Similar structure but lacks the sulfonyl group.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains an amino group instead of the sulfonyl group.
N-[2-(diethylamino)ethyl]-4-methylsulfonylbenzamide: Similar structure with a methylsulfonyl group instead of the propan-2-ylsulfonyl group.
Uniqueness
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is unique due to the presence of both the diethylaminoethyl and propan-2-ylsulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21140-77-2 |
|---|---|
Molecular Formula |
C16H26N2O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H26N2O3S/c1-5-18(6-2)12-11-17-16(19)14-7-9-15(10-8-14)22(20,21)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19) |
InChI Key |
SSQJVLWYFZVKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


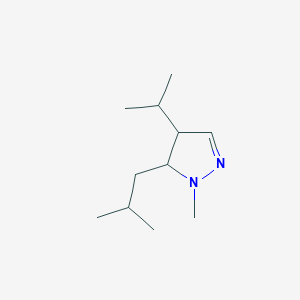
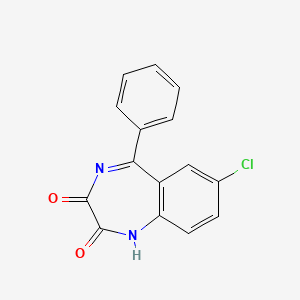
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
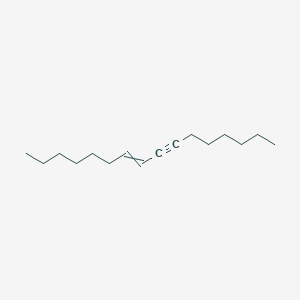

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

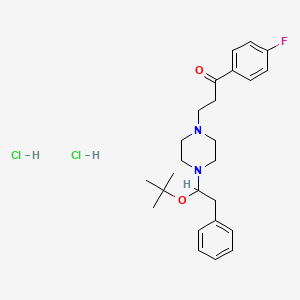
silane](/img/structure/B14713525.png)
